molecular formula C9H13NO2S B11171221 N-(1-methoxypropan-2-yl)thiophene-2-carboxamide

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide

Cat. No.: B11171221
M. Wt: 199.27 g/mol
InChI Key: RHFAKHANUQCPEM-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 1-methoxypropan-2-amine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve multicomponent reactions and condensation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form interactions with various biological molecules, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide is unique due to the presence of the 1-methoxypropan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and can lead to different pharmacological and industrial applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C9H13NO2S/c1-7(6-12-2)10-9(11)8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H,10,11)

InChI Key

RHFAKHANUQCPEM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(=O)C1=CC=CS1

Origin of Product

United States

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